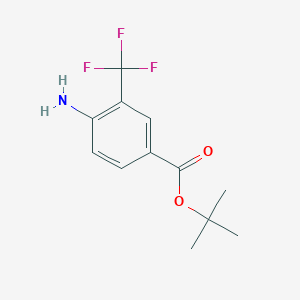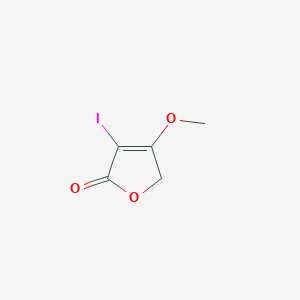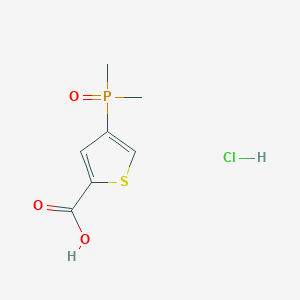![molecular formula C7H13NO B13507413 Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)
Octahydropyrano[2,3-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropyrano[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrano[2,3-c]pyrrole can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done through intramolecular cyclization reactions. For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Octahydropyrano[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Octahydropyrano[2,3-c]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule due to its structural similarity to naturally occurring compounds.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of octahydropyrano[2,3-c]pyrrole involves its interaction with specific molecular targets. For instance, as an NK-1 receptor antagonist, it inhibits the binding of substance P, a neuropeptide involved in pain and inflammation pathways . This inhibition can help alleviate symptoms associated with conditions like chronic pain and depression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to octahydropyrano[2,3-c]pyrrole include other pyrano[3,4-c]pyrrole derivatives and related heterocyclic compounds like pyridine and pyrimidine .
Uniqueness
What sets this compound apart is its fully hydrogenated ring system, which imparts unique chemical and physical properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-8-5-7(6)9-3-1/h6-8H,1-5H2 |
Clave InChI |
WROJPLVQVROESU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)

![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)






![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)

![[Acetyl-(4-chloro-phenyl)-amino]-acetic acid](/img/structure/B13507411.png)
